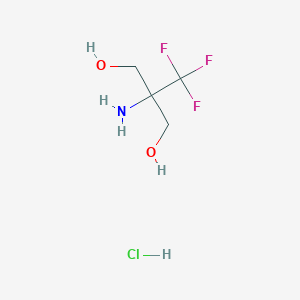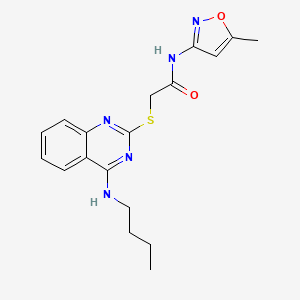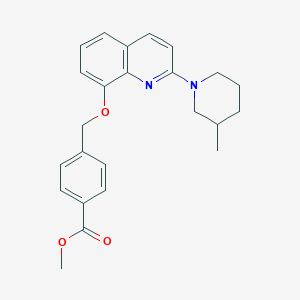![molecular formula C17H20FN3O2S B2710662 (1R,5S)-8-((4-fluoro-2-methylphenyl)sulfonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane CAS No. 2320210-59-9](/img/structure/B2710662.png)
(1R,5S)-8-((4-fluoro-2-methylphenyl)sulfonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,5S)-8-((4-fluoro-2-methylphenyl)sulfonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane is a useful research compound. Its molecular formula is C17H20FN3O2S and its molecular weight is 349.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Catalytic Applications
- The use of diazabicyclo[2.2.2]octane derivatives as efficient catalysts in the synthesis of various compounds indicates a potential application for similar structures, including the compound . These catalysts are prized for their mild and efficient catalytic activity in condensation reactions and their role in environmentally friendly synthesis processes (Tahmassebi, Bryson, & Binz, 2011). Similarly, their application in ultrasound-accelerated synthesis processes suggests a role for such compounds in enhancing reaction rates and yields under specific conditions (Azarifar, Nejat-Yami, & Zolfigol, 2013).
Molecular Recognition and Binding Studies
- Research into the complexation of bicyclic azoalkanes with sulfonatocalix[4]arene highlights the importance of shape complementarity in molecular recognition, suggesting the potential for studying interactions between complex bicyclic structures and host molecules. This research can provide insights into drug delivery systems and the design of novel receptor-specific drugs (Bakirci, Koner, & Nau, 2005).
Receptor Binding and Radiotracer Development
- The development of highly specific radiotracers for receptor occupancy studies, such as those targeting the nociceptin opioid peptide (NOP) receptor, underscores the potential of utilizing complex bicyclic compounds in the development of diagnostic tools and therapeutic agents. These studies involve the synthesis and evaluation of compounds for their binding affinity, selectivity, and brain permeability, offering a pathway to understand and visualize biological processes at the molecular level (Zhang et al., 2014).
Synthesis of Structurally Complex Molecules
- The synthesis of fluorinated derivatives and bicyclic compounds from diazabicyclooctanes serves as a foundation for developing novel molecules with potential therapeutic applications. These methodologies highlight the versatility of bicyclic structures in accessing a wide range of chemically and biologically relevant molecules (Pikun et al., 2018).
Propriétés
IUPAC Name |
8-(4-fluoro-2-methylphenyl)sulfonyl-3-pyrazol-1-yl-8-azabicyclo[3.2.1]octane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O2S/c1-12-9-13(18)3-6-17(12)24(22,23)21-14-4-5-15(21)11-16(10-14)20-8-2-7-19-20/h2-3,6-9,14-16H,4-5,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDKJNQUDYYKFDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)N2C3CCC2CC(C3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)acetamide](/img/structure/B2710579.png)
![(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(2-(trifluoromethoxy)phenyl)methanone](/img/structure/B2710581.png)
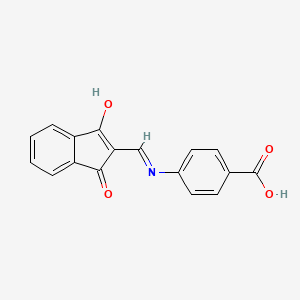
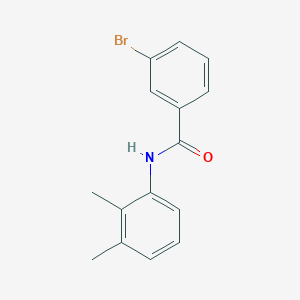
![5-[[(2S,3R)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-4-morpholinyl]methyl]-1,2-dihydro-1,2,4-triazol-3-one](/img/no-structure.png)
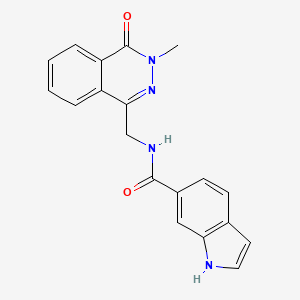

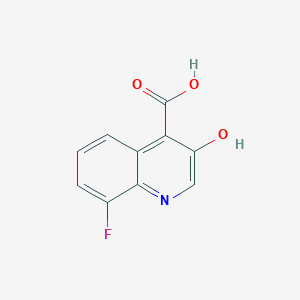
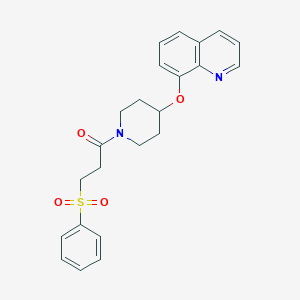
![1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidin-4-amine dihydrochloride](/img/structure/B2710594.png)
![N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]-2-phenylacetamide](/img/structure/B2710596.png)
